Allosteric agonist at α7 nAChR. Binds at a separate site and exhibits more efficacious receptor agonism compared to acetylcholine, displays 8-fold lower EC50 value and 45-fold larger maximal response.
4BP-Tqs
CAS No.:
Cat. No.: VC0004845
Molecular Formula: C18H17BrN2O2S
Molecular Weight: 405.3 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C18H17BrN2O2S |
---|---|
Molecular Weight | 405.3 g/mol |
IUPAC Name | 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide |
Standard InChI | InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H2,20,22,23) |
Standard InChI Key | YNCXHXYZTLIZTO-UHFFFAOYSA-N |
SMILES | C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br |
Canonical SMILES | C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br |
Chemical Identity and Structural Properties
Molecular Characteristics
4BP-TQS (PubChem CID: 2857838) has the molecular formula and a molecular weight of 405.3 g/mol . The compound features a cyclopentaquinoline scaffold substituted with a bromophenyl group and a sulfonamide moiety (Fig. 1). Its IUPAC name, 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, reflects this architecture .
Table 1: Physicochemical Properties of 4BP-TQS
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 405.3 g/mol | PubChem |
Solubility (DMF) | 30 mg/mL | GlpBio |
Solubility (DMSO) | 30 mg/mL | GlpBio |
Solubility (Ethanol) | 30 mg/mL | GlpBio |
Pharmacological Profile
Allosteric Agonism at α7 nAChRs
4BP-TQS acts as a selective allosteric agonist at α7 nAChRs, with an EC₅₀ of 17 ± 3 μM . Unlike ACh, which binds to the orthosteric site and causes rapid desensitization, 4BP-TQS activates receptors via a transmembrane domain, resulting in sustained ion channel opening . This property is attributed to its interaction with residues such as M253 in the α7 subunit, as mutagenesis studies show loss of activity when this residue is altered .
Single-Channel Kinetics
Single-channel recordings reveal stark differences between ACh- and 4BP-TQS-induced activation:
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Open Times: 4BP-TQS prolongs open durations by ~160-fold compared to ACh .
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Burst Lengths: Bursts persist ~800-fold longer with 4BP-TQS .
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Conductance: The main conductance state is for 4BP-TQS versus for ACh, indicating distinct open-channel conformations .
Table 2: Comparative Activation Profiles of 4BP-TQS and ACh
Parameter | 4BP-TQS | ACh |
---|---|---|
EC₅₀ | 17 ± 3 μM | 128 ± 12 μM |
Hill Coefficient () | 2.3 ± 0.4 | 1.3 ± 0.2 |
Desensitization | Minimal | Complete |
Single-Channel Conductance |
Mechanistic Insights
Binding Site and Cooperativity
Docking simulations place 4BP-TQS within an intrasubunit cavity near the M2 helix of α7 nAChRs, overlapping with regions implicated in positive allosteric modulation (e.g., PNU-120596) . The steep Hill coefficient () suggests cooperative binding, potentially involving multiple subunits .
Synergy with Orthosteric Agonists
Co-application of 4BP-TQS and ACh produces supra-additive effects, with burst lengths increasing 2.5-fold compared to 4BP-TQS alone . This synergy underscores the functional interplay between allosteric and orthosteric sites.
Therapeutic Implications
Cognitive Disorders
By avoiding receptor desensitization, 4BP-TQS may enhance cognitive function in conditions like Alzheimer’s disease. Its ability to sustain α7 nAChR activity could improve cholinergic signaling without tachyphylaxis .
Neuroprotection
α7 nAChRs modulate anti-inflammatory pathways via the cholinergic anti-inflammatory reflex. 4BP-TQS’s prolonged activation may offer neuroprotection in stroke or traumatic brain injury models .
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